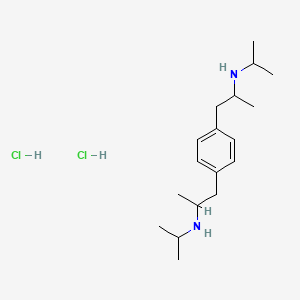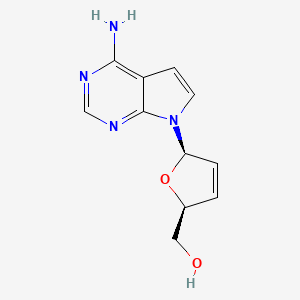
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol is a chemical compound with the molecular formula C8H16O4 It is known for its unique structure, which includes two dioxane rings and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through distillation or crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
- 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione
- 1,2,4,5-Tetraoxane, 3,3,6,6-tetramethyl-
Uniqueness
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol stands out due to its specific arrangement of dioxane rings and methyl groups, which confer unique chemical properties
Properties
CAS No. |
7471-99-0 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-7(2)5(9)12-8(3,4)6(10)11-7/h5-6,9-10H,1-4H3 |
InChI Key |
BRGBRQXOMWYCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(C(O1)O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


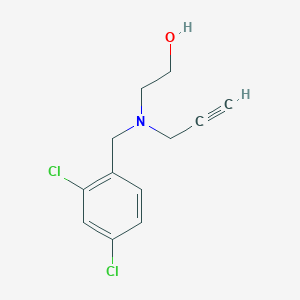
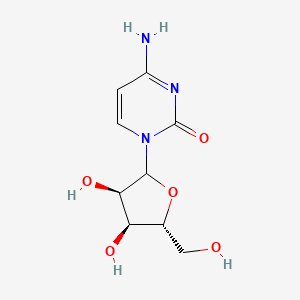
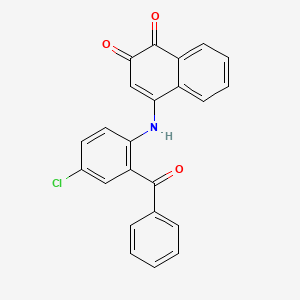
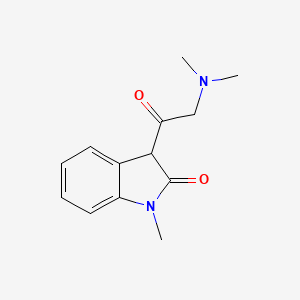

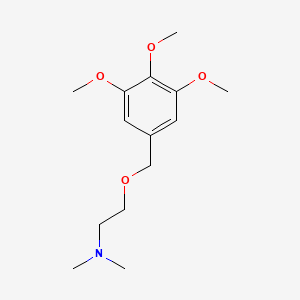
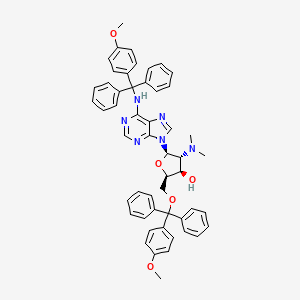
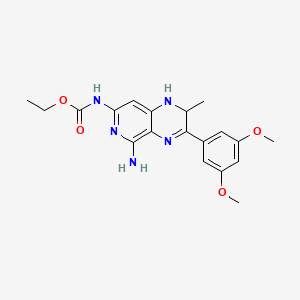
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
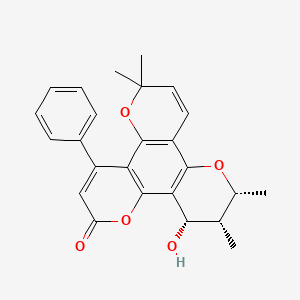
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

